molecular formula C18H15NO5 B3037497 3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478079-06-0

3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B3037497
CAS RN: 478079-06-0
M. Wt: 325.3 g/mol
InChI Key: IOUSJWHTZGQZII-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (hereafter referred to as 3-BDPA) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. 3-BDPA has been found to possess a range of biochemical and physiological effects, and it has been used in scientific research applications.

Scientific Research Applications

3-BDPA has been used in a variety of scientific research studies, including studies of enzyme inhibition, drug delivery, and drug metabolism. In particular, 3-BDPA has been found to be a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This has made 3-BDPA a useful tool in the study of drug metabolism and drug delivery. Additionally, 3-BDPA has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of certain drugs.

Mechanism Of Action

The mechanism of action of 3-BDPA is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, 3-BDPA has been found to interact with a number of other enzymes, including those involved in the metabolism of fatty acids and cholesterol. This suggests that 3-BDPA may also play a role in the regulation of these metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BDPA are not fully understood. However, it has been found to interact with a number of enzymes involved in the metabolism of fatty acids and cholesterol, suggesting that it may play a role in the regulation of these metabolic pathways. Additionally, 3-BDPA has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The use of 3-BDPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a potent inhibitor of cytochrome P450 enzymes, which makes it a useful tool for studying drug metabolism and drug delivery. However, there are also some limitations to using 3-BDPA in laboratory experiments. For example, it has a relatively short half-life, and it is not very stable in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of 3-BDPA in scientific research. For example, further research could be conducted into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in drug delivery and drug metabolism. Additionally, further research could be conducted into its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted into its potential use as a tool for studying the metabolic pathways of other compounds.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c20-17(21)8-14(11-5-6-15-16(7-11)24-10-23-15)19-9-12-3-1-2-4-13(12)18(19)22/h1-7,14H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUSJWHTZGQZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153367
Record name β-1,3-Benzodioxol-5-yl-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

CAS RN

478079-06-0
Record name β-1,3-Benzodioxol-5-yl-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478079-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-1,3-Benzodioxol-5-yl-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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